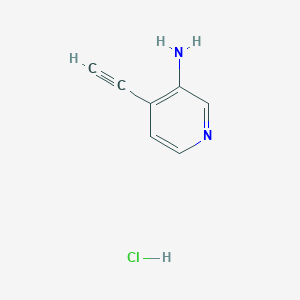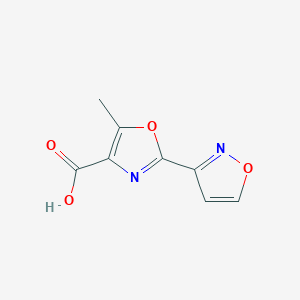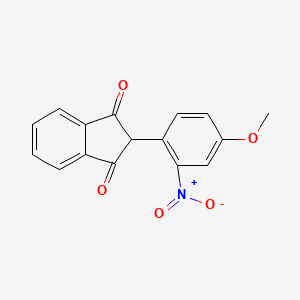
1-Chloro-4-ethynyl-2,3,5,6-tetrafluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-ethynyl-2,3,5,6-tetrafluorobenzene is an organic compound with the molecular formula C8HClF4 It is a derivative of benzene, where four hydrogen atoms are replaced by fluorine atoms, one by a chlorine atom, and one by an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-ethynyl-2,3,5,6-tetrafluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with 1-Chloro-2,3,5,6-tetrafluorobenzene.
Ethynylation Reaction: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent under controlled conditions. This step often requires a catalyst to facilitate the reaction and ensure high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-ethynyl-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under suitable conditions.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Addition: Hydrogen gas with a palladium catalyst for hydrogenation.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Substitution: Products vary based on the nucleophile used.
Addition: Saturated or halogenated derivatives.
Oxidation: Carboxylic acids or other oxidized forms.
Scientific Research Applications
1-Chloro-4-ethynyl-2,3,5,6-tetrafluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-ethynyl-2,3,5,6-tetrafluorobenzene involves its interaction with various molecular targets. The ethynyl group can participate in reactions with nucleophiles, while the fluorine atoms influence the compound’s reactivity and stability. The specific pathways depend on the context of its use, such as in chemical synthesis or biological studies.
Comparison with Similar Compounds
- 1-Chloro-2,3,5,6-tetrafluorobenzene
- 1-Bromo-4-ethynyl-2,3,5,6-tetrafluorobenzene
- 1-Iodo-4-ethynyl-2,3,5,6-tetrafluorobenzene
Uniqueness: 1-Chloro-4-ethynyl-2,3,5,6-tetrafluorobenzene is unique due to the presence of both chlorine and ethynyl groups, which confer distinct reactivity patterns compared to its analogs
Properties
Molecular Formula |
C8HClF4 |
|---|---|
Molecular Weight |
208.54 g/mol |
IUPAC Name |
1-chloro-4-ethynyl-2,3,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C8HClF4/c1-2-3-5(10)7(12)4(9)8(13)6(3)11/h1H |
InChI Key |
KNMYNACXDAHGOU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=C(C(=C1F)F)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Oxo-hexahydro-pyrido[4,3-B][1,4]oxazine-6-carboxylicacidtert-butylester](/img/structure/B13681355.png)

![6-Bromo-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13681360.png)






![2-(4-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681404.png)

![Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate](/img/structure/B13681412.png)
